molecular formula C11H12N4O B2607958 N1-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine CAS No. 1343015-64-4

N1-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine

Cat. No.: B2607958
CAS No.: 1343015-64-4
M. Wt: 216.244
InChI Key: DNILLVZDGRGJCT-UHFFFAOYSA-N
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Description

Structural Characterization

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound is systematically named N1-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine , reflecting its core structure: a benzene ring substituted with two amine groups at positions 1 and 4, and a 4-methoxypyrimidin-2-yl group attached to the N1 position of the benzene ring.

Molecular Formula and Key Identifiers

Property Value Source
Molecular Formula C₁₁H₁₂N₄O
Molecular Weight 216.24 g/mol
SMILES COc1ccnc(n1)Nc1ccc(cc1)N
InChI 1S/C11H12N4O/c1-16-10-6-7-13-11(15-10)14-9-4-2-8(12)3-5-9/h2-7H,12H2,1H3
InChI Key DNILLVZDGRGJCT-UHFFFAOYSA-N

The nomenclature follows IUPAC rules, prioritizing the benzene ring as the parent structure. The pyrimidine substituent is numbered such that the methoxy group occupies position 4, and the attachment point to the benzene ring is position 2.

Crystallographic Structure Determination and Molecular Geometry

While specific crystallographic data (e.g., unit cell parameters, space group) for this compound are not explicitly reported in the literature, structural insights can be inferred from analogous compounds.

Key Geometric Features

  • Planar Aromatic Systems : The benzene and pyrimidine rings are expected to adopt planar geometries due to aromatic stabilization.
  • Hydrogen Bonding : The primary amine groups (-NH₂) on the benzene ring may participate in intermolecular hydrogen bonding, influencing crystal packing.
  • Steric Effects : The methoxy group at position 4 of the pyrimidine ring introduces steric bulk, potentially altering the dihedral angle between the pyrimidine and benzene rings.

Crystallographic studies of related pyrimidine-benzene diamine derivatives (e.g., ) reveal common motifs:

Feature Typical Values
C-N Bond Lengths 1.33–1.35 Å
C-O (Methoxy) Bond Length 1.35–1.40 Å
Aromatic Ring Planarity Deviations <0.1 Å

Spectroscopic Identification Techniques

Infrared (IR) Spectroscopy

IR spectroscopy provides critical information about functional groups:

Functional Group Expected Absorption Bands (cm⁻¹) Source
C-O (Methoxy) 2800–3000 (C-O stretching)
N-H (Amine) 3300–3500 (N-H stretching)
Aromatic C-H 3000–3100 (sp² C-H stretching)
C=N (Pyrimidine) 1600–1650 (C=N stretching)

Key Observations :

  • Strong absorption at ~2850 cm⁻¹ indicates methoxy group presence.
  • Broad peaks near 3300 cm⁻¹ confirm amine functionality.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for analogous compounds suggest the following assignments:

Proton Environment Chemical Shift (δ, ppm) Multiplicity
Methoxy (-OCH₃) 3.8–4.0 Singlet
Aromatic (Benzene) 6.5–7.5 Multiplet
Pyrimidine Protons 8.0–9.0 Singlet (H-5)
Amine Protons 1.5–2.5 Broad singlet

13C NMR Assignments :

Carbon Environment Chemical Shift (δ, ppm)
Pyrimidine C-2 (N-attached) 150–155
Pyrimidine C-4 (OCH₃) 165–170
Benzene C-1 and C-4 (N-attached) 130–140
Mass Spectrometry (MS)

The molecular ion peak at m/z 216 [M]+ (C₁₁H₁₂N₄O⁺) is expected. Fragmentation patterns may include loss of methoxy groups (Δ m/z 31) or cleavage of the benzene-pyrimidine bond.

Properties

IUPAC Name

4-N-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-16-10-6-7-13-11(15-10)14-9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNILLVZDGRGJCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine typically involves the reaction of 4-methoxypyrimidine with benzene-1,4-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

N1-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

Chemical Properties and Structure

N1-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine is characterized by its molecular formula C11H12N4OC_{11}H_{12}N_{4}O and a structure that features a pyrimidine ring substituted with a methoxy group and a benzene ring with two amine functionalities. This unique structure contributes to its diverse biological activities.

Biological Applications

The compound has been studied for its antitumor , antifungal , and enzyme inhibitory properties:

  • Antitumor Activity :
    • This compound is noted for its potential as an inhibitor of various kinases, including Bcr-Abl kinase, which is crucial in the treatment of chronic myeloid leukemia. Its structural similarity to imatinib suggests it could act as a selective inhibitor against mutated forms of epidermal growth factor receptor (EGFR), which are implicated in several cancers .
  • Enzyme Inhibition :
    • The compound exhibits inhibitory activity against several enzymes, including glycogen synthase kinase 3 (GSK3) and rho-associated protein kinase. These enzymes are vital in various signaling pathways related to cancer progression and cell proliferation .
  • Antifungal Properties :
    • Preliminary studies indicate that derivatives of this compound may possess antifungal activity, making it a candidate for further research in the development of antifungal agents .

Case Study 1: Kinase Inhibition

A study published in Cancer Research highlighted the effectiveness of pyrimidine derivatives in inhibiting mutant forms of EGFR. The findings suggest that this compound could serve as a scaffold for developing new anticancer therapies targeting resistant cancer cells .

Case Study 2: Antifungal Activity

Research conducted on various substituted pyrimidines demonstrated promising antifungal activities against Candida species. The derivatives showed significant inhibition rates, indicating that this compound could be further explored for antifungal drug development .

Mechanism of Action

The mechanism of action of N1-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

Pyrimidine-Based Analogs
  • N1-(4-(4-Methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)benzene-1,4-diamine (48m): Replaces the pyrimidine ring with a pyridine-imidazole hybrid.
  • N1-(6-Methoxypyridazin-3-yl)benzene-1,4-diamine (14) :
    Substitutes pyrimidine with pyridazine, altering electronic properties. The compound exhibits a melting point of 132–134°C, suggesting distinct crystallinity compared to pyrimidine analogs .
  • N1-(2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine :
    Incorporates a pyrrolidine substituent, increasing steric bulk and basicity, which may influence solubility and target engagement (e.g., antiviral activity against cytomegalovirus) .
Heterocycle-Swapped Derivatives
  • Benzo[d]oxazole Derivatives (3a–g, 3h–m) :
    Replaces pyrimidine with benzo[d]oxazole. For example, 3g (5-methoxybenzo[d]oxazole) shows a melting point of 185–190°C and distinct NMR shifts (δ 9.96 ppm for NH), indicating stronger hydrogen-bonding interactions .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Spectral Data (HRMS/NMR)
Target Compound ~270.30 Not reported Expected [M+H]+ ~271.12
3g (5-Methoxybenzo[d]oxazole) 282.36 185–190 1H-NMR δ 9.96 (s, NH), HR-FABMS: 282.1608 [M+H]+
14 (Pyridazine analog) 231.25 132–134 Not explicitly reported
48m (Imidazole-pyridine hybrid) 338.44 Not reported Compatible with p38α kinase inhibition assays

Biological Activity

N1-(4-methoxypyrimidin-2-yl)benzene-1,4-diamine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : N1-(4-methoxy-2-pyrimidinyl)-1,4-benzenediamine
  • Molecular Formula : C11H12N4O
  • Molecular Weight : 216.24 g/mol
  • Physical Form : Powder, typically stored at room temperature.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activities or act on specific receptors, leading to diverse biological effects. Notably, it has been explored for its potential as an intermediate in the synthesis of tyrosine kinase inhibitors, which are crucial in cancer therapy .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial and fungal strains, suggesting their potential use in developing new antimicrobial agents .

Anticancer Properties

This compound has been investigated for its anticancer effects. It is believed to contribute to the inhibition of cancer cell proliferation through its action on specific signaling pathways involved in tumor growth. The compound's structural features may enhance its efficacy against certain cancer types, particularly those associated with tyrosine kinase activity .

Case Studies and Experimental Data

Several studies have documented the biological activity of this compound and its derivatives:

StudyBiological ActivityConcentrationFindings
Antiviral Activity0.20 - 0.35 μMCompounds showed enhanced reverse transcriptase inhibitory activity in MT-4 cells.
Antimicrobial ActivityVariousDemonstrated significant inhibition against multiple bacterial strains.
Anticancer ActivityVariesInhibition of Bcr-Abl tyrosine kinase linked to reduced proliferation of leukemia cells.

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and monitor substituent effects on aromatic protons .
  • High-Resolution Mass Spectrometry (HRMS) : Q-TOF systems for precise molecular ion identification .
  • X-ray Crystallography : Resolve crystal structures to validate bond angles and intermolecular interactions (applied analogously to related diamines) .

What strategies are recommended for elucidating the reaction mechanism of nucleophilic substitution in the synthesis of this compound?

Q. Advanced

  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to infer transition-state geometry .
  • Computational Modeling : Quantum mechanical calculations (e.g., DFT) to map potential energy surfaces and identify intermediates .
  • In Situ Monitoring : Use techniques like IR spectroscopy or HPLC to detect transient intermediates .

What are the primary applications of this compound in current pharmacological research?

Basic
While direct pharmacological data for this compound is limited in the provided evidence, analogous diamines show:

  • Kinase Inhibition : Pyrimidine-containing derivatives often target ATP-binding pockets in kinases .
  • Antimicrobial Activity : Structural similarities to known antimicrobial agents suggest potential for biofilm disruption studies .
    Further biological screening (e.g., enzymatic assays) is recommended to validate specific applications.

How can computational chemistry be integrated with experimental data to design derivatives with enhanced binding affinity?

Q. Advanced

  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian) to predict feasible synthetic pathways and transition states .
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) to prioritize derivatives for synthesis .
  • Feedback Loops : Refine computational models using experimental binding data (e.g., IC50_{50} values) .

What are the critical safety considerations when handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, especially during solvent reflux .
  • First Aid : Immediate flushing with water for eye/skin exposure and medical consultation for ingestion .

What methodologies are effective in analyzing the electronic effects of methoxy and pyrimidine substituents on the benzene-diamine core?

Q. Advanced

  • Spectroscopic Analysis : Compare 1^1H NMR chemical shifts to assess electron-donating/withdrawing effects of substituents .
  • Electrochemical Studies : Cyclic voltammetry to measure redox potentials and correlate with substituent electronic profiles .
  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity .

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